Cas no 2679941-31-0 ((1R)-2-acetyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid)
L'acido (1R)-2-acetil-6-fluoro-1,2,3,4-tetraidroisoquinolina-1-carbossilico è un composto chirale con una struttura tetraidroisoquinolinica funzionalizzata. La presenza del gruppo fluoro in posizione 6 conferisce proprietà elettroniche uniche, mentre il gruppo acetile in posizione 2 e la funzione acido carbossilico in posizione 1 (configurazione R) ne determinano la reattività selettiva. Questo derivato tetraidroisoquinolinico mostra potenziale come intermedio sintetico per composti farmacologicamente attivi, grazie alla sua rigidità strutturale e alla possibilità di ulteriori modifiche stereoselettive. La chiralità del carbonio C1 offre vantaggi nella sintesi asimmetrica di molecole complesse. La sua solubilità moderata in solventi organici polari lo rende adatto per applicazioni in sintesi organica.
2679941-31-0 structure
Product Name:(1R)-2-acetyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Numero CAS:2679941-31-0
MF:C12H12FNO3
MW:237.226986885071
CID:5652364
PubChem ID:165910489
Update Time:2025-07-18
(1R)-2-acetyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- EN300-28276306
- (1R)-2-acetyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- 2679941-31-0
-
- Inchi: 1S/C12H12FNO3/c1-7(15)14-5-4-8-6-9(13)2-3-10(8)11(14)12(16)17/h2-3,6,11H,4-5H2,1H3,(H,16,17)/t11-/m1/s1
- Chiave InChI: MKYIUDJFZINABK-LLVKDONJSA-N
- Sorrisi: FC1C=CC2=C(C=1)CCN(C(C)=O)[C@H]2C(=O)O
Proprietà calcolate
- Massa esatta: 237.08012141g/mol
- Massa monoisotopica: 237.08012141g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 17
- Conta legami ruotabili: 1
- Complessità: 334
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.1
- Superficie polare topologica: 57.6Ų
(1R)-2-acetyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28276306-1g |
(1R)-2-acetyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
2679941-31-0 | 1g |
$1844.0 | 2023-09-09 | ||
| Enamine | EN300-28276306-5g |
(1R)-2-acetyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
2679941-31-0 | 5g |
$5345.0 | 2023-09-09 | ||
| Enamine | EN300-28276306-10g |
(1R)-2-acetyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
2679941-31-0 | 10g |
$7927.0 | 2023-09-09 | ||
| Enamine | EN300-28276306-0.05g |
(1R)-2-acetyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
2679941-31-0 | 95.0% | 0.05g |
$1549.0 | 2025-03-19 | |
| Enamine | EN300-28276306-0.1g |
(1R)-2-acetyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
2679941-31-0 | 95.0% | 0.1g |
$1623.0 | 2025-03-19 | |
| Enamine | EN300-28276306-0.25g |
(1R)-2-acetyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
2679941-31-0 | 95.0% | 0.25g |
$1696.0 | 2025-03-19 | |
| Enamine | EN300-28276306-0.5g |
(1R)-2-acetyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
2679941-31-0 | 95.0% | 0.5g |
$1770.0 | 2025-03-19 | |
| Enamine | EN300-28276306-1.0g |
(1R)-2-acetyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
2679941-31-0 | 95.0% | 1.0g |
$1844.0 | 2025-03-19 | |
| Enamine | EN300-28276306-2.5g |
(1R)-2-acetyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
2679941-31-0 | 95.0% | 2.5g |
$3611.0 | 2025-03-19 | |
| Enamine | EN300-28276306-5.0g |
(1R)-2-acetyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
2679941-31-0 | 95.0% | 5.0g |
$5345.0 | 2025-03-19 |
(1R)-2-acetyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid Letteratura correlata
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
2679941-31-0 ((1R)-2-acetyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso